N-((2,4-Dichlorophenoxy)acetyl)-L-leucine
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Overview
Description
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine is a synthetic organic compound that belongs to the class of phenoxy herbicides These compounds are known for their ability to control broadleaf weeds by mimicking the action of natural plant hormones, leading to uncontrolled growth and eventually the death of the plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-leucine typically involves the reaction of 2,4-dichlorophenoxyacetic acid with L-leucine. The process begins with the activation of 2,4-dichlorophenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with L-leucine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and behavior of phenoxy herbicides.
Biology: The compound is used to investigate the effects of synthetic auxins on plant growth and development.
Industry: The compound is used in the development of new herbicides and plant growth regulators.
Mechanism of Action
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine exerts its effects by mimicking the action of natural plant hormones known as auxins. It binds to auxin receptors in the plant, leading to the activation of signaling pathways that promote cell elongation and division. This uncontrolled growth eventually leads to the death of the plant. The molecular targets include auxin receptors and associated signaling proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structure and function.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties.
Mecoprop (MCPP): A related compound used for weed control.
Uniqueness
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine is unique due to its specific structure, which includes the L-leucine moiety.
Properties
CAS No. |
80913-69-5 |
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Molecular Formula |
C14H17Cl2NO4 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-8(2)5-11(14(19)20)17-13(18)7-21-12-4-3-9(15)6-10(12)16/h3-4,6,8,11H,5,7H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
ZPMLYWHLVRJLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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